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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of c-Met-IN-17, a

potent c-Met kinase inhibitor. The data presented here is crucial for assessing the inhibitor's

specificity and potential off-target effects, offering valuable insights for its application in cancer

research and drug development.

Selectivity Profile of c-Met-IN-17 and Analogs
c-Met-IN-17 (compound 29) is a novel ATP-competitive type-III inhibitor of wild-type (WT) c-Met

and its D1228V mutant.[1][2] It exhibits potent inhibition of c-Met with an IC50 of 0.031 µM for

the wild-type enzyme and 0.068 µM for the D1228V mutant.[2]

To evaluate the broader kinase selectivity, potent representative examples from the same

chemical series, compounds 30 and 32 (single enantiomers of racemate 31), were screened

against a panel of 140 kinases at a concentration of 100 nM.[2] The results demonstrate an

excellent selectivity profile across the kinome.[2]

The following table summarizes the inhibitory activity of these compounds against the single

identified off-target kinase that was inhibited by more than 50% at the tested concentration.
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Kinase
Compound 30 (%
Inhibition @ 100 nM)

Compound 32 (%
Inhibition @ 100 nM)

MER >50% >50%

Table 1: Kinase selectivity of c-Met-IN-17 analogs.

This high degree of selectivity for c-Met over other kinases is a desirable characteristic for a

therapeutic agent, as it may minimize off-target toxicities.

Experimental Protocols
The following section details the methodology used to determine the kinase inhibition and

selectivity profile of c-Met-IN-17 and its analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo Assay)
The enzymatic activity of wild-type and D1228V c-Met was determined using the ADP-Glo

Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction,

which is directly proportional to the kinase activity.

Materials:

Wild-type and D1228V mutant c-Met enzyme

ATP

Substrate peptide

ADP-Glo™ Kinase Assay kit (Promega)

Test compounds (e.g., c-Met-IN-17)

Protocol:

The kinase reaction is initiated by mixing the c-Met enzyme with the substrate and ATP in a

reaction buffer.
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The test compound, at various concentrations, is added to the reaction mixture.

The reaction is allowed to proceed for a specified time at a controlled temperature.

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining

ATP.

The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which

is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

The luminescence is measured using a plate reader, and the IC50 values are calculated

from the dose-response curves.

Kinase Selectivity Profiling
The selectivity of the compounds was assessed against a panel of 140 kinases.

Protocol:

The test compounds (30 and 32) were screened at a single concentration of 100 nM.

The kinase activity for each of the 140 kinases in the panel was measured in the presence of

the test compound.

The percentage of inhibition was calculated for each kinase relative to a control reaction

without the inhibitor.

Kinases with greater than 50% inhibition were identified as potential off-targets.

c-Met Signaling Pathway
Understanding the c-Met signaling pathway is essential for contextualizing the mechanism of

action of c-Met-IN-17. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met

receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling

cascades that regulate cell proliferation, survival, migration, and invasion.[3][4]
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Figure 1: Simplified c-Met signaling pathway and the inhibitory action of c-Met-IN-17.
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Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the key steps involved in determining the inhibitory activity of a

compound against a target kinase using a luminescence-based assay.
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Figure 2: Workflow for determining kinase inhibitor IC50 values.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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